molecular formula C7H7NO3 B14860759 3-Hydroxy-6-methoxypyridine-2-carbaldehyde

3-Hydroxy-6-methoxypyridine-2-carbaldehyde

Cat. No.: B14860759
M. Wt: 153.14 g/mol
InChI Key: KQJQCSXCWPZXPO-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methoxypyridine-2-carbaldehyde is an organic compound with the molecular formula C7H7NO3 It is a derivative of pyridine, featuring a hydroxyl group at the third position, a methoxy group at the sixth position, and an aldehyde group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-methoxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Another method involves the treatment of 3-hydroxy-2-pyridinecarboxaldehyde with sodium methoxide in methanol. This reaction also yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including temperature control, reactant concentration, and catalyst selection.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-Hydroxy-6-methoxypyridine-2-carboxylic acid.

    Reduction: 3-Hydroxy-6-methoxypyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-6-methoxypyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methoxypyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-pyridinecarboxaldehyde: Lacks the methoxy group at the sixth position.

    6-Methoxy-2-pyridinecarboxaldehyde: Lacks the hydroxyl group at the third position.

    3-Hydroxy-6-methylpyridine-2-carbaldehyde: Contains a methyl group instead of a methoxy group at the sixth position.

Uniqueness

3-Hydroxy-6-methoxypyridine-2-carbaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

3-hydroxy-6-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C7H7NO3/c1-11-7-3-2-6(10)5(4-9)8-7/h2-4,10H,1H3

InChI Key

KQJQCSXCWPZXPO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)O)C=O

Origin of Product

United States

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